molecular formula C10H11NO B6265650 2-(2-methoxyphenyl)propanenitrile CAS No. 62115-71-3

2-(2-methoxyphenyl)propanenitrile

Cat. No.: B6265650
CAS No.: 62115-71-3
M. Wt: 161.2
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Description

2-(2-Methoxyphenyl)propanenitrile is an organic compound with the molecular formula C₁₀H₁₁NO, featuring a propanenitrile backbone substituted with a methoxyphenyl group at the ortho (2-) position of the aromatic ring.

Properties

CAS No.

62115-71-3

Molecular Formula

C10H11NO

Molecular Weight

161.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 2-(2-methoxyphenyl)propanenitrile involves the nucleophilic aromatic substitution of aryl fluorides by secondary nitriles. The procedure typically includes the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyphenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: Formation of 2-(2-methoxyphenyl)propanoic acid.

    Reduction: Formation of 2-(2-methoxyphenyl)propanamine.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

2-(2-Methoxyphenyl)propanenitrile has several applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)propanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional Isomerism: Ortho vs. Para vs. Meta Substitution

  • No direct data on its physical state are available, but analogs like 2-(3-methoxyphenyl)propanenitrile (meta-substituted) are liquids at room temperature .
  • Para-substituted analog : 2-(4-Methoxyphenyl)-2-methylpropanenitrile () features a methyl group adjacent to the nitrile, enhancing steric bulk. This compound is synthesized via alkylation of (4-methoxyphenyl)acetonitrile with iodomethane, suggesting similar synthetic routes for the ortho isomer .
  • Meta-substituted analog : 2-(3-Methoxyphenyl)propanenitrile (CAS 25310-30-9) has a molecular weight of 161.2 g/mol and is commercially available as a liquid. Its meta-substitution likely alters electronic resonance effects compared to the ortho isomer .
Table 1: Comparison of Substituted Propanenitriles
Compound Substituent Position Molecular Weight (g/mol) Physical State Key Applications/Reactivity
2-(2-Methoxyphenyl)propanenitrile Ortho 161.2 (estimated) Unknown Potential intermediate in drug synthesis
2-(4-Methoxyphenyl)-2-methylpropanenitrile Para (with methyl) 189.2 Oil () Precursor for carboxylic acid synthesis
2-(3-Methoxyphenyl)propanenitrile Meta 161.2 Liquid Research chemical

Functional Group Modifications

  • Benzoyl-substituted analog: 2-(3-Benzoylphenyl)propanenitrile () replaces the methoxy group with a benzoyl moiety, significantly increasing molecular weight (255.3 g/mol) and altering electronic properties.
  • Such modifications demonstrate how functional group diversity expands application scope .

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